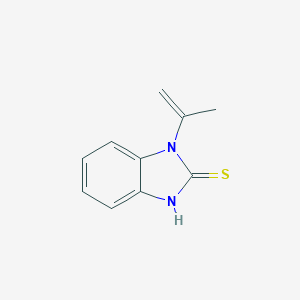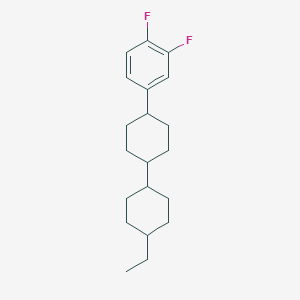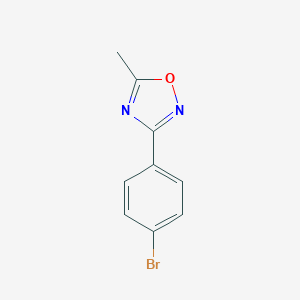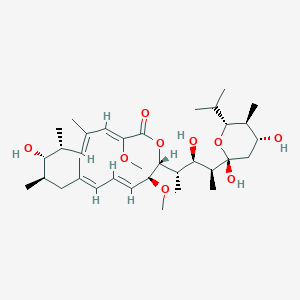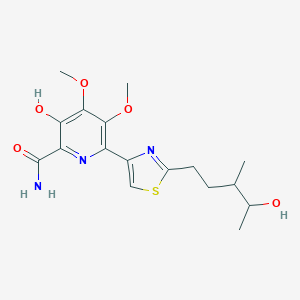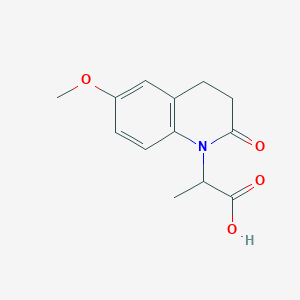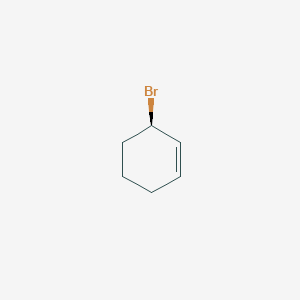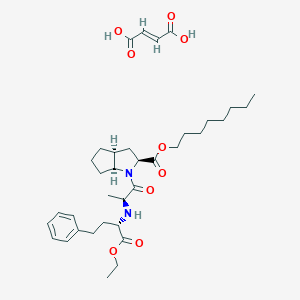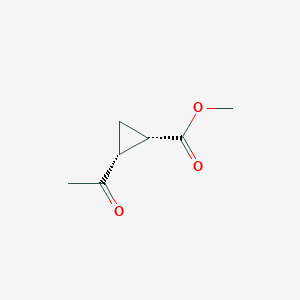
Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate, also known as MACC, is a cyclopropane derivative that has gained significant attention in the scientific community due to its potential applications in various fields. MACC is a chiral molecule with two stereoisomers, (1S,2R) and (1R,2S), with the former being the more biologically active isomer.
Wissenschaftliche Forschungsanwendungen
Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate has also been used as a chiral building block in the synthesis of various natural products and pharmaceuticals. In materials science, Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate has been utilized as a monomer in the synthesis of polymers with unique properties.
Wirkmechanismus
The mechanism of action of Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate is not completely understood, but it is believed to act through various pathways. In anti-inflammatory and analgesic activities, Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines and prostaglandins. In antitumor activities, Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate has been shown to induce apoptosis and inhibit tumor cell proliferation. Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate has also been shown to act as a chiral auxiliary in various organic reactions, facilitating the formation of chiral compounds.
Biochemical and Physiological Effects:
Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate has been shown to exhibit both biochemical and physiological effects. In terms of biochemical effects, Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses. In terms of physiological effects, Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate has been shown to exhibit analgesic and anti-inflammatory effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate has several advantages for use in lab experiments, including its high stereoselectivity and ability to act as a chiral auxiliary in various organic reactions. However, Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate, including the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery and materials science, and the elucidation of its mechanism of action. Additionally, the development of more selective and potent Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate analogs could lead to the discovery of new therapeutic agents.
Synthesemethoden
Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate can be synthesized via a few different methods, including the reaction of cyclopropanecarboxylic acid with acetic anhydride and methanol, or the reaction of cyclopropanecarboxylic acid with methyl acetate and sodium methoxide. These methods result in the formation of both Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate stereoisomers, with the (1S,2R) isomer being the more abundant one.
Eigenschaften
CAS-Nummer |
116949-58-7 |
|---|---|
Produktname |
Methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate |
Molekularformel |
C7H10O3 |
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
methyl (1S,2R)-2-acetylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-4(8)5-3-6(5)7(9)10-2/h5-6H,3H2,1-2H3/t5-,6-/m0/s1 |
InChI-Schlüssel |
MSCQZOISCXMNDV-WDSKDSINSA-N |
Isomerische SMILES |
CC(=O)[C@@H]1C[C@@H]1C(=O)OC |
SMILES |
CC(=O)C1CC1C(=O)OC |
Kanonische SMILES |
CC(=O)C1CC1C(=O)OC |
Synonyme |
Cyclopropanecarboxylic acid, 2-acetyl-, methyl ester, (1S-cis)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



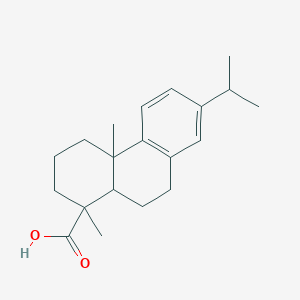

![5-Ethoxy-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B40741.png)
